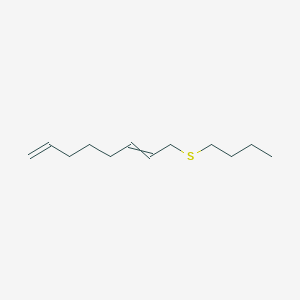
8-(Butylsulfanyl)octa-1,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Butylsulfanyl)octa-1,6-diene is an organic compound with the molecular formula C12H22S It is characterized by the presence of a butylsulfanyl group attached to an octadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Butylsulfanyl)octa-1,6-diene typically involves the reaction of 1,6-octadiene with a butylsulfanyl reagent under specific conditions. One common method is the nucleophilic substitution reaction where a butylsulfanyl group is introduced to the octadiene backbone. The reaction conditions often include the use of a base to facilitate the nucleophilic attack and a solvent to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
8-(Butylsulfanyl)octa-1,6-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-(Butylsulfanyl)octa-1,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-(Butylsulfanyl)octa-1,6-diene involves its interaction with molecular targets through its functional groups. The butylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attacks, electrophilic additions, and radical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Octadiene: A simpler diene without the butylsulfanyl group.
1,4-Pentadiene: Another diene with a different carbon chain length.
1,3-Butadiene: A conjugated diene with different reactivity and stability.
Uniqueness
8-(Butylsulfanyl)octa-1,6-diene is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other dienes. This functional group allows for a wider range of chemical modifications and applications, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
133124-43-3 |
|---|---|
Formule moléculaire |
C12H22S |
Poids moléculaire |
198.37 g/mol |
Nom IUPAC |
8-butylsulfanylocta-1,6-diene |
InChI |
InChI=1S/C12H22S/c1-3-5-7-8-9-10-12-13-11-6-4-2/h3,9-10H,1,4-8,11-12H2,2H3 |
Clé InChI |
BVCXGRNQIVULHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC=CCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


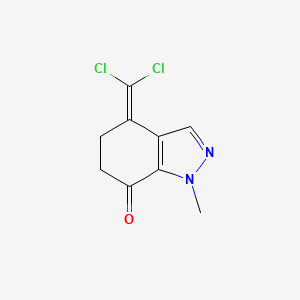
methanone](/img/structure/B14264271.png)


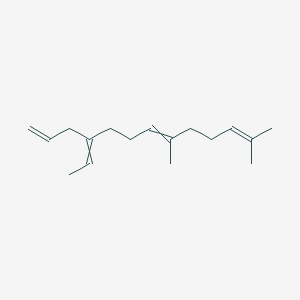
silane](/img/structure/B14264288.png)

![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)
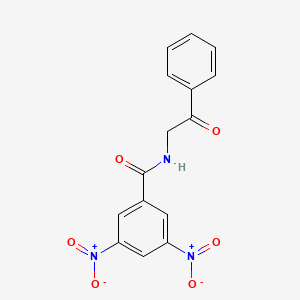
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)
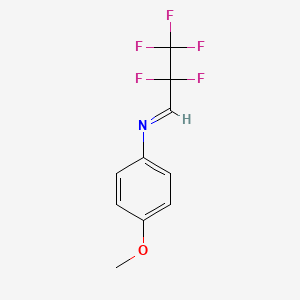
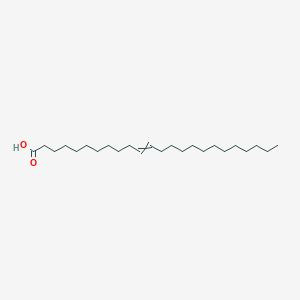
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)

